tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O2/c1-7-13-8-12(5,6)9-14-10(15)16-11(2,3)4/h13H,7-9H2,1-6H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTISVWSYKNHWSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)(C)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate typically involves the reaction of tert-butyl chloroformate with 3-(ethylamino)-2,2-dimethylpropan-1-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified by recrystallization or chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are less common due to the stability of the carbamate group.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Substituted carbamates with different alkyl or aryl groups.
Scientific Research Applications
tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate primarily involves its role as a protecting group. It forms a stable carbamate linkage with amines, protecting them from unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The compound’s closest analogs differ in substituents on the propyl chain or amine groups, leading to distinct physicochemical and biological profiles:
Biological Activity
tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate is a synthetic compound that has garnered attention in the fields of organic chemistry, medicinal chemistry, and biological research. Its unique structure allows it to function effectively as a protecting group for amines and as a precursor in the synthesis of biologically active molecules. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in scientific research, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H20N2O2
- Molecular Weight : 200.3 g/mol
- CAS Number : 75178-96-0
The compound features a tert-butyl group attached to a carbamate linkage, which is known for its stability and ability to protect amines from unwanted reactions during synthesis.
The primary mechanism of action for this compound involves its role as a protecting group for amines. The formation of a stable carbamate linkage prevents undesired reactions during synthetic processes. Under acidic conditions, the tert-butyl group can be removed to regenerate the free amine, making it useful in various organic synthesis applications.
1. Medicinal Chemistry
This compound is utilized in the development of pharmaceuticals, particularly in synthesizing drug intermediates. Its ability to form stable linkages with biologically active amines allows for the efficient construction of complex molecular architectures.
2. Biochemical Assays
In biological research, this compound serves as a reagent in biochemical assays, aiding in the study of enzyme interactions and cellular processes.
Synthesis and Yield Data
Research has demonstrated effective synthetic routes for producing this compound. The following table summarizes key experimental conditions:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Tert-butyl (5-aminoethyl)carbamate | THF, Et3N | 11.7 g |
| 2 | Ethyl bromoacetate | THF | 17.65 g |
| 3 | Fmoc-OSu | Dioxane/MeOH | Crude product obtained |
These procedures highlight the compound's versatility in synthetic chemistry .
Comparison with Similar Compounds
| Compound | Structure | Unique Features |
|---|---|---|
| tert-butyl carbamate | Lacks ethylamino group | Simpler structure; less reactivity |
| N-(tert-butoxycarbonyl)ethanolamine | Contains hydroxyethyl group | Different chemical properties |
| tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate | Contains azetidine ring | Distinct interaction with biological targets |
The presence of the ethylamino group in this compound imparts unique chemical properties that enhance its reactivity compared to other carbamates.
Q & A
Q. What synthetic strategies are effective for preparing tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic substitution or coupling reactions involving tert-butyl carbamate precursors and amine-containing intermediates. For example, analogous syntheses of tert-butyl carbamates often use aprotic solvents like acetonitrile with a base such as potassium carbonate to facilitate amine-carbamate coupling . Optimization should focus on solvent polarity, temperature (e.g., reflux conditions), and stoichiometric ratios to maximize yield. Monitoring reaction progress via TLC or HPLC is critical to identify side products like unreacted starting materials or over-alkylated byproducts.
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the presence of the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and ethylamino protons (δ ~2.5–3.0 ppm for NH and CH₂ groups) .
- X-ray Crystallography: Resolves stereochemical ambiguities and hydrogen-bonding networks, as demonstrated in structurally similar carbamates where N–H⋯O interactions stabilize crystal packing .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ for C₁₂H₂₅N₂O₂: 253.19).
Q. How should storage conditions be optimized to maintain the compound’s stability?
Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the carbamate group. Avoid prolonged exposure to moisture or strong acids/bases, which may cleave the tert-butyloxycarbonyl (Boc) protecting group . Stability tests via accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) can identify degradation pathways.
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of ethylamino group incorporation in this carbamate?
Regioselectivity is influenced by steric and electronic factors. The 2,2-dimethylpropyl backbone likely directs the ethylamino group to the less hindered position, as seen in analogous carbamate syntheses where bulky substituents favor specific attack sites . Computational modeling (e.g., DFT calculations) can predict transition-state geometries and validate experimental outcomes.
Q. How do intermolecular interactions (e.g., hydrogen bonding) affect the compound’s solid-state properties and solubility?
Crystal structures of related carbamates reveal N–H⋯O hydrogen bonds between the carbamate carbonyl and amine groups, forming dimers or chains . These interactions reduce solubility in nonpolar solvents but enhance thermal stability. Solubility can be improved using polar aprotic solvents (e.g., DMF) or by introducing solubilizing groups during derivatization .
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?
Discrepancies may arise from dynamic effects (e.g., rotameric equilibria) or impurities. Strategies include:
- Variable-temperature NMR: To identify conformational changes .
- 2D NMR (COSY, HSQC): To assign overlapping signals and confirm connectivity.
- Comparative analysis: Cross-reference with structurally validated analogs (e.g., tert-butyl N-[3-(dialkylamino)propyl]carbamates) .
Q. What methodologies are suitable for studying the compound’s reactivity in catalytic or biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
